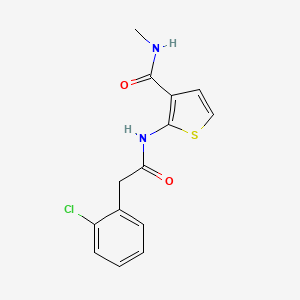

2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(2-chlorophenyl)acetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-16-13(19)10-6-7-20-14(10)17-12(18)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKCNRCSNJMSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

Amidation: The 2-chlorophenylacetic acid is then converted to 2-(2-chlorophenyl)acetamide by reacting with ammonia or an amine.

Thiophene ring formation: The 2-(2-chlorophenyl)acetamide is then subjected to cyclization with appropriate reagents to form the thiophene ring.

N-methylation: The final step involves the methylation of the amide nitrogen to yield 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of this compound and its derivatives. In vitro studies have shown that compounds with similar structural features exhibit antiproliferative effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:

- Monoamine Oxidase (MAO) : Selective inhibitors of MAO-B have been identified among related compounds, suggesting potential applications in treating conditions like Parkinson's disease .

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for managing Alzheimer's disease symptoms by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Agrochemical Applications

The structural characteristics of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide make it a candidate for developing agrochemicals. Its ability to act as a building block for synthesizing polyfunctionalized heterocycles allows for the creation of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact .

Case Studies

- In Vitro Toxicity Evaluation : A study assessing the toxicity of related compounds on Vero cells demonstrated that certain derivatives exhibited low toxicity at therapeutic concentrations, supporting their potential use in therapeutic applications without significant side effects .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have provided insights into how modifications affect biological activity, guiding future drug design efforts aimed at enhancing efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorophenyl)acetamide: Lacks the thiophene ring and N-methylation.

N-methylthiophene-3-carboxamide: Lacks the chlorophenyl group.

2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxamide: Lacks the N-methylation.

Uniqueness

2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs

This compound’s distinct structure allows it to participate in a variety of chemical reactions and makes it a versatile molecule for research and industrial applications.

Biological Activity

The compound 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide (chemical formula: C13H11ClN2O2S) is a derivative of thiophene and has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

- Formation of Thiophene Derivative : The initial step often includes the reaction of thiophene derivatives with acetic anhydride or acetic acid in the presence of a catalyst.

- Chlorination : Chlorination is performed to introduce the chlorophenyl group, which enhances the compound's biological activity.

- Acetamide Formation : The acetamide functional group is introduced through an acylation reaction, resulting in the final product.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of thiophene exhibit significant antimicrobial properties. In vitro studies have shown that 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : It has been reported as a selective inhibitor of MAO-B, with IC50 values indicating strong inhibitory activity. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Acetylcholinesterase (AChE) : The compound shows promising results as an AChE inhibitor, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

- Neuroprotective Effects : A study evaluating the neuroprotective effects of thiophene derivatives showed that 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide significantly reduced neuronal cell death in models of oxidative stress. This highlights its potential for neuroprotection in conditions like Alzheimer's disease .

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which warrants further investigation into its efficacy and safety profile .

Research Findings Summary Table

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide?

The synthesis typically involves Knoevenagel condensation to form the acrylamido-thiophene backbone. Starting from thiophene precursors, cyanoacetylation with reagents like 1-cyanoacetyl-3,5-dimethylpyrazole introduces the active methylene group. Subsequent condensation with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) in toluene with piperidine and acetic acid as catalysts generates the target structure. Purification via recrystallization (ethanol or methanol) yields compounds with 72–94% purity. Key steps require strict temperature control (25–30°C) and reaction monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C): Confirms substituent positions and stereochemistry. For example, aromatic protons from the 2-chlorophenyl group appear as a multiplet in the 7.2–7.6 ppm range .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves 3D molecular geometry, critical for structure-activity relationship (SAR) studies .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction parameters:

- Solvent systems : Use anhydrous DCM or toluene to avoid side reactions .

- Catalyst ratios : Optimize piperidine:acetic acid ratios (e.g., 1:2) for efficient Knoevenagel condensation .

- Purification protocols : Employ gradient HPLC (methanol-water) or recrystallization to isolate high-purity products .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Temperature modulation : Lower temperatures (0–5°C) during coupling steps reduce side-product formation (e.g., dimerization) .

- Solvent polarity : Switch to DMF for improved solubility of intermediates .

- Catalyst screening : Test alternatives to TBTU (e.g., HATU) for amide bond formation, which may enhance efficiency .

- Scale-up adjustments : Use continuous-flow reactors to maintain consistent mixing and heat distribution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy)?

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models for anti-inflammatory studies .

- Dose-response profiling : Compare EC₅₀ values across studies to identify potency thresholds .

- Metabolite analysis : Assess stability in biological matrices (e.g., plasma) to rule out rapid degradation as a cause of variability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against targets like COX-2 (PDB ID 5KIR) to predict binding affinity .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH₃) with antioxidant activity (IC₅₀) to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to optimize logP (<3.5) and reduce hepatotoxicity risks .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding kinetics with putative targets (e.g., NF-κB) .

- Transcriptomic profiling : RNA-seq of treated cells identifies differentially expressed pathways (e.g., Nrf2/ARE for antioxidant effects) .

- In vivo models : Test in zebrafish or murine inflammation models with histological validation (e.g., reduced neutrophil infiltration) .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

- Co-solvent systems : Use DMSO:PBS (1:9) with sonication to maintain solubility without cytotoxicity .

- Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) to enhance bioavailability .

Q. What techniques validate the compound’s stability under physiological conditions?

Q. How to reconcile discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.